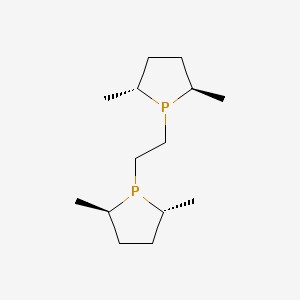

(R,R)-Me-BPE

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCDUOCGSIGEAI-AAVRWANBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1CCP2C(CCC2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370358 | |

| Record name | (R,R)-Me-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129648-07-3 | |

| Record name | Me-bpe, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129648073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Me-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ME-BPE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1AFH1F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R,r Me Bpe and Its Metal Complexes

Ligand Synthesis Strategies

The synthesis of C2-symmetric bis(phospholane) ligands like (R,R)-Me-BPE involves the construction of the chiral phospholane (B1222863) rings. A general and practical route begins with the synthesis of key chiral 1,4-diol intermediates. researchgate.net For BPE ligands, these diols are converted into cyclic sulfates. Subsequent reaction with a lithiated bisphosphine source, such as 1,2-bis(phosphino)ethane, leads to the formation of the 1,2-bis(phospholano)ethane backbone, yielding the final (R,R)-Me-BPE ligand. wikipedia.org This modular approach allows for variations in the substituents on the phospholane rings. sigmaaldrich.com

Preparation of Metal-((R,R)-Me-BPE) Complexes

The (R,R)-Me-BPE ligand readily coordinates with a variety of transition metals to form complexes that are often used as catalysts in asymmetric synthesis. The methods of preparation vary depending on the metal center and the desired final complex.

Cationic Rhodium(I) complexes featuring the (R,R)-Me-BPE ligand are particularly effective catalysts for asymmetric hydrogenation. osti.gov The most common of these, [Rh((R,R)-Me-BPE)(COD)]BF₄, is prepared through ligand exchange reactions starting from common rhodium precursors. Two primary methods have been established for its synthesis.

One approach involves the direct reaction of the (R,R)-Me-BPE ligand with bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄. google.com A more frequently cited method utilizes (1,5-cyclooctadiene)(acetylacetonato)rhodium(I), [Rh(acac)(COD)], as the precursor. In this procedure, the acetylacetonate (B107027) (acac) ligand is removed by protonation with an acid, such as tetrafluoroboric acid (HBF₄), allowing for the coordination of the (R,R)-Me-BPE ligand to the rhodium center. google.com

Table 1: Synthetic Routes to [Rh((R,R)-Me-BPE)(COD)]BF₄

| Precursor | Reagents | Solvent/Conditions | Yield |

| [Rh(COD)₂(acac)] | 1. HBF₄·OEt₂ 2. (R,R)-Me-BPE | THF / t-Butyl methyl ether, 55°C then -20°C | 96.4% google.com |

| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | Dichloromethane | Not Specified |

Ruthenium complexes of (R,R)-Me-BPE have been developed for applications in asymmetric catalysis, such as the alkylation of secondary phosphines. A coordinatively unsaturated catalyst of the type [L₂Ru(H)][BPh₄], where L is the diphosphine ligand, can be prepared. The synthesis involves the reaction of (R,R)-Me-BPE with a suitable ruthenium hydride precursor, such as [(NH₂NMe₂)₃Ru(H)(cod)][BPh₄]. This ligand exchange requires elevated temperatures to proceed effectively. The resulting [((R,R)-Me-BPE)₂Ru(H)][BPh₄] complex has been evaluated in dynamic kinetic asymmetric alkylation reactions, yielding the product phosphine-borane with an enantiomeric excess of 21%. nih.gov

A variety of platinum(II) complexes with the (R,R)-Me-BPE ligand have been synthesized, primarily to serve as catalyst precursors for asymmetric phosphine (B1218219) alkylation. The syntheses typically involve ligand substitution reactions starting with platinum-cyclooctadiene (COD) precursors. The nature of the final product can be tuned by the choice of the starting platinum material.

For instance, reacting Pt(COD)(R)(Cl) with (R,R)-Me-BPE yields the corresponding Pt((R,R)-Me-BPE)(R)(Cl) complex. nih.gov Similarly, Pt(COD)X₂ precursors lead to the formation of Pt((R,R)-Me-BPE)X₂ complexes. nih.gov The reaction outcomes can sometimes be unexpected; the attempted synthesis of Pt((R,R)-Me-BPE)(Ph)(Cl) from Pt(COD)(Ph)(Cl) resulted not in the expected monomer, but in a dinuclear dicationic complex where a second (R,R)-Me-BPE ligand bridges two platinum centers. nih.gov

Table 2: Synthesis of Selected Platinum-((R,R)-Me-BPE) Complexes

| Platinum Precursor | Product Complex |

| Pt(COD)(Me)(Cl) | Pt((R,R)-Me-BPE)(Me)(Cl) |

| Pt(COD)Cl₂ | Pt((R,R)-Me-BPE)Cl₂ |

| Pt(COD)I₂ | Pt((R,R)-Me-BPE)I₂ |

| Pt(COD)Ph₂ | Pt((R,R)-Me-BPE)Ph₂ |

| Pt(COD)(Ph)(Cl) | [(Pt((R,R)-Me-BPE)(Ph))₂(μ-(R,R)-Me-BPE))][Cl]₂ |

| Pt(COD)(Ph)(I) | Pt((R,R)-Me-BPE)(Ph)(I) |

Data sourced from Guino-o, et al. (2012). nih.gov

Cobalt complexes incorporating chiral diphosphine ligands are of significant interest for enantioselective hydrogenation and hydroboration reactions. The preparation of active Cobalt-((R,R)-Me-BPE) catalysts is typically performed in situ. A general and effective method involves the combination of a simple cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) bromide (CoBr₂), with the (R,R)-Me-BPE ligand. capes.gov.bracs.org

For catalytic applications, this mixture is often treated with a reducing agent, like zinc powder, in a protic solvent such as methanol (B129727). osti.gov This process is believed to generate a lower-valent cobalt species, likely a cobalt(I) complex, which is the active catalyst. In some cases, additives like NaBARF are used to generate cationic cobalt(I) catalysts for specific transformations like hydroboration. acs.org This in situ generation method provides a convenient and robust way to access active catalysts without isolating the often-sensitive organometallic complexes. osti.gov

Copper complexes with chiral phosphine ligands are used in a range of asymmetric transformations. While the in situ combination of a copper salt and the (R,R)-Me-BPE ligand is common for catalytic tests, a defined heterobimetallic cluster complex containing both copper and (R,R)-Me-BPE has been synthesized and isolated.

The synthesis involves a "cluster excision" strategy. First, a polymeric molybdenum-sulfur phase, {Mo₃S₇Cl₄}n, is treated with (R,R)-Me-BPE to yield the trinuclear cluster complex [Mo₃S₄{(R,R)-Me-BPE}₃Cl₃]⁺. Subsequently, the incorporation of copper into this pre-formed chiral cluster is achieved, affording the heterodimetallic cubane-type compound [Mo₃CuS₄{(R,R)-Me-BPE}₃Cl₄]⁺. In this complex, the chirality of the trinuclear molybdenum-BPE precursor is preserved in the final copper-containing product.

Nickel-((R,R)-Me-BPE) Complexes

The synthesis of nickel complexes incorporating the (R,R)-Me-BPE ligand is crucial for their application in asymmetric catalysis. These complexes are often prepared in situ or isolated as stable compounds. The synthetic methodology typically involves the reaction of a nickel(II) salt with the chiral diphosphine ligand.

A general and common procedure for the in-situ generation of the active catalyst involves mixing a nickel precursor, such as nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O), with the (R,R)-Me-BPE ligand in a suitable degassed, anhydrous solvent. nih.gov For instance, in nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, the catalyst is prepared by adding Ni(OAc)₂·4H₂O and the chiral ligand to a reaction tube, which is then transferred to a nitrogen-filled glovebox before the addition of the solvent and substrate. nih.gov

Studies on related phospholane ligands, like (R,R)-BenzP*, show that coordination with Ni(OAc)₂·4H₂O can lead to the formation of a dual-ligand coordinated complex, as observed through ¹H NMR and HRMS analysis. nih.gov This suggests that the stoichiometry between the nickel salt and the ligand is a critical parameter in determining the structure of the resulting complex.

Another synthetic route involves the reduction of a pre-formed nickel(II)-diphosphine chloride complex. For the analogous (R,R)-Me-DuPhos ligand, the Ni((R,R)-Me-Duphos)(trans-stilbene) complex was prepared through the reduction of the corresponding Ni(diphos*)Cl₂ compound with sodium trimethoxyborohydride (NaBH(OMe)₃) in the presence of trans-stilbene. acs.org A general method for preparing nickel hydride complexes, which can be active catalytic species, is the reaction of a nickel halide complex with a main group hydride source. acs.org

The following table summarizes a typical in-situ preparation method for a Nickel-diphosphine catalyst.

Table 1: In-situ Preparation of Nickel-(R,R)-BenzP Catalyst for Asymmetric Hydrogenation*

| Component | Molar Ratio (to Substrate) | Role |

|---|---|---|

| Substrate | 100 | Reactant |

| Ni(OAc)₂·4H₂O | 1 | Nickel Precursor |

| (R,R)-BenzP* | 1 | Chiral Ligand |

| Trifluoroethanol (TFE) | - | Solvent |

Data sourced from a study on Ni-catalyzed asymmetric hydrogenation. nih.gov

Other Transition Metal-((R,R)-Me-BPE) Complexes

The (R,R)-Me-BPE ligand has been successfully coordinated with a variety of other transition metals, including rhodium, ruthenium, palladium, iridium, molybdenum, and copper, to generate highly effective chiral catalysts.

Rhodium (Rh) Complexes: Rhodium complexes of (R,R)-Me-BPE are among the most widely used for asymmetric hydrogenation. sigmaaldrich.comsigmaaldrich.com A common precursor for the in-situ formation of these catalysts is [Rh(COD)₂]BF₄, which is mixed with the diphosphine ligand. diva-portal.org Cationic rhodium-phosphine complexes can also be synthesized by reacting a precursor like [Rh(diphos*)(COD)][X] (where X = BF₄ or OTf) with a secondary phosphine. lookchem.com These catalysts have proven highly efficient in the hydrogenation of substrates like N-acetyl α-arylenamides, achieving high enantiomeric excess (>95% ee). sigmaaldrich.com

Ruthenium (Ru) Complexes: Ruthenium complexes bearing the BPE ligand are effective for the asymmetric reduction of C=O bonds. A chiral Ru(II)Br₂-(i-Pr-BPE) complex, for example, was synthesized by reacting [(COD)Ru(2-methylallyl)₂] with the i-Pr-BPE ligand, followed by treatment with methanolic hydrobromic acid. The synthesis of the dihydride complex ∇-[cis-Ru((R,R)-Me-BPE)₂(H)₂] has also been reported and characterized using multinuclear NMR, CD spectroscopy, and X-ray crystallography. researchgate.net These catalysts are often prepared from a Ru(II) complex, a bidentate diphosphine ligand, and an acid with a non-coordinating anion in a non-coordinating solvent. google.com

Palladium (Pd) Complexes: Chiral palladium(0) complexes with BPE ligands have been synthesized for applications in cross-coupling reactions. The complex Pd((R,R)-Me-BPE)(trans-stilbene) was prepared by the reduction of Pd((R,R)-Me-BPE)Cl₂ with sodium trimethoxyborohydride in the presence of trans-stilbene. acs.org The resulting Pd(diphos*)(Ph)(I) complexes can also be prepared by treating PdL₂(Ph)(I) (where L₂ = TMEDA or (PPh₃)₂) with the diphosphine ligand. acs.org

Iridium (Ir) and Copper (Cu) Complexes: Iridium complexes are used in asymmetric hydrogenation, often generated from precursors like [Ir(COD)Cl]₂ and a chiral phosphine ligand. ub.edu Copper(I) catalysts, prepared from copper(I) chloride and a chiral diphosphine ligand such as (R,R)-Ph-BPE, have been found to be very efficient for enantioselective Markovnikov hydroamination reactions. mdpi.com The combination of Mesitylcopper and (R,R)-Ph-BPE has also been used to effectively synthesize enantioenriched β-hydroxy-α-amino acids. researchgate.net

Molybdenum (Mo) Complexes: The (R,R)-Me-BPE ligand has been used in the diastereoselective synthesis of molybdenum-sulfur cluster complexes. The reaction of the (R,R)-diphosphine with a Mo₃S₄Cl₄ precursor leads invariably to the formation of (P)-[Mo₃S₄Cl₃((R,R)-Me-BPE)₃]⁺. rsc.org

The following table provides examples of synthetic methods for various transition metal complexes with BPE-type ligands.

Table 2: Synthesis of Various Transition Metal-(BPE) Complexes

| Metal | Precursor | Ligand | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ruthenium | [(COD)Ru(2-methylallyl)₂] | i-Pr-BPE | 1. Ligand addition2. Methanolic HBr | Ru(II)Br₂-(i-Pr-BPE) | |

| Palladium | Pd((R,R)-Me-BPE)Cl₂ | - | NaBH(OMe)₃, trans-stilbene | Pd((R,R)-Me-BPE)(trans-stilbene) | acs.org |

| Rhodium | [Rh(diphos*)(COD)][BF₄] | IsHPCH₂PHIs | NaN(SiMe₃)₂ (deprotonation) | Rh(diphos*)(IsHPCH₂PIs) | lookchem.com |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| (R,R)-Me-BPE | (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane |

| Ni(OAc)₂·4H₂O | Nickel(II) acetate tetrahydrate |

| (R,R)-BenzP* | Not explicitly defined in sources |

| (R,R)-Me-DuPhos | (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene |

| NaBH(OMe)₃ | Sodium trimethoxyborohydride |

| [Rh(COD)₂]BF₄ | Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate |

| OTf | Trifluoromethanesulfonate |

| [(COD)Ru(2-methylallyl)₂] | (1,5-Cyclooctadiene)bis(2-methylallyl)ruthenium(II) |

| HBr | Hydrobromic acid |

| TMEDA | Tetramethylethylenediamine |

| PPh₃ | Triphenylphosphine |

| IsHPCH₂PHIs | 1, Is = 2,4,6-(i-Pr)₃C₆H₂ |

| NaN(SiMe₃)₂ | Sodium bis(trimethylsilyl)amide |

| i-Pr-BPE | 1,2-Bis((2R,5R)-2,5-diisopropylphospholano)ethane |

Coordination Chemistry of R,r Me Bpe Complexes

Structural Characterization of (R,R)-Me-BPE Metal Complexes

A defining characteristic of the (R,R)-Me-BPE ligand in these complexes is the P-M-P "bite angle". For instance, in rhodium complexes with BPE-type ligands, this angle is typically around 83-84°. core.ac.uk In the complex [Rh((R,R)-Et-BPE)(COD)]BF₄, a closely related analogue, the intramolecular P-Rh-P bite angle is 83.91 (2)°. core.ac.uknih.gov Platinum complexes featuring the (R,R)-Me-BPE ligand, such as Pt((R,R)-Me-BPE)Cl₂, Pt((R,R)-Me-BPE)I₂, and Pt((R,R)-Me-BPE)Ph₂, have also been structurally characterized, providing insight into the ligand's coordination with different metal centers and in various oxidation states. acs.orgresearchgate.net Similarly, the molecular structures of ruthenium complexes like Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂] and its photoproducts have been determined, highlighting the stereochemical control exerted by the ligand. nih.govacs.org

The coordination geometry is typically a distorted square-planar or octahedral environment, depending on the metal and co-ligands. For example, the rhodium(I) cation in [Rh(C₈H₁₂)(C₁₈H₃₆P₂)]BF₄, which contains a BPE-type ligand, exhibits a slightly distorted square-planar coordination. core.ac.uknih.gov In iridium(III) and rhodium(III) complexes, the metal center can adopt a pseudo-square-planar geometry. researchgate.net

| Complex | Metal | P-M-P Bite Angle (°) | Coordination Geometry |

| [Rh((R,R)-Et-BPE)(COD)]BF₄ | Rhodium | 83.91(2) | Distorted Square-Planar |

| Pt((R,R)-Me-BPE)Cl₂ | Platinum | Not specified | Characterized by X-ray |

| Pt((R,R)-Me-BPE)Ph₂ | Platinum | Not specified | Characterized by X-ray |

| Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂] | Ruthenium | Not specified | Characterized by X-ray |

| Rh(diphos)(IsHPCH₂PIs) (diphos = (R,R)-Me-BPE) (7) | Rhodium | Not specified | Characterized by X-ray |

| [Rh(bpb)(py)₂]ClO₄ (bpb = bpe-type ligand) | Rhodium | Not specified | Characterized by X-ray |

| Ir[(PBz₃)(PAn₃)(COD)]PF₆ (PAn₃ = bulky phosphine) | Iridium | Not specified | Stabilizing agostic interaction |

Table 1: Selected Crystallographic Data for (R,R)-Me-BPE and Analogue Metal Complexes. Data sourced from references nih.govacs.orgcore.ac.uknih.govacs.orgresearchgate.netlookchem.com.

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of (R,R)-Me-BPE complexes in solution. ³¹P NMR is particularly informative for phosphine (B1218219) ligands. researchgate.net The phosphorus atoms in the C₂-symmetric (R,R)-Me-BPE ligand are chemically equivalent, typically resulting in a single signal in the ³¹P NMR spectrum, which may appear as a doublet due to coupling with the metal center (e.g., ¹⁰³Rh). iucr.orgntu.edu.sg For example, the complex [Rh((R,R)-Et-BPE)COD)]BF₄ shows a doublet in its ³¹P NMR spectrum at 73.5 ppm with a P-Rh coupling constant of 145.5 Hz. core.ac.uk

In more complex systems or when diastereomers are formed, multiple signals can be observed. For instance, the deprotonation of [Rh((R,R)-Me-BPE)(IsHPCH₂PHIs)][X] yields the phosphine-phosphido chelate Rh((R,R)-Me-BPE)(IsHPCH₂PIs), which is observed via ³¹P NMR spectroscopy. lookchem.com Detailed spectroscopic analyses, including ¹³C and ³¹P NMR, have been crucial in corroborating mechanistic hypotheses for reactions involving these complexes. acs.org Multinuclear NMR studies have been used to fully characterize ruthenium complexes such as Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂]. nih.govacs.org

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| [Rh((R,R)-Et-BPE)COD)]BF₄ | ³¹P | 73.5 | ¹J(P-Rh) = 145.5 |

| Rh((R,R)-Me-BPE)(IsHPCH₂PIs) (7) | ³¹P | Not specified | Not specified |

| Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂] | ³¹P, ¹H | Not specified | Not specified |

Table 2: Representative NMR Data for (R,R)-Me-BPE and Analogue Metal Complexes. Data sourced from references nih.govacs.orgcore.ac.uklookchem.com.

Circular Dichroism (CD) spectroscopy is a key method for investigating the stereochemistry of chiral molecules in solution. For (R,R)-Me-BPE complexes, which are inherently chiral due to the ligand, CD spectroscopy can provide information about the induced chirality at the metal center. The technique has been used to characterize ruthenium complexes such as Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂]. nih.govacs.orgresearchgate.net The CD spectra help in assigning the absolute configuration (Λ or Δ) at the metal center in solution and observing any changes in this configuration during a chemical reaction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Ligand Electronic and Steric Properties in Metal Coordination

The catalytic efficacy of (R,R)-Me-BPE complexes is profoundly influenced by the ligand's inherent electronic and steric properties. smolecule.com These properties are often quantified using parameters like the Tolman electronic parameter (TEP) and the ligand bite angle, which help in comparing and predicting the behavior of different ligands. cmu.edu

The Tolman electronic parameter (TEP) is a measure of a ligand's electron-donating or -withdrawing ability, determined by the C-O stretching frequency (ν(CO)) in a reference [LNi(CO)₃] complex. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand. This parameter helps to understand the electronic influence of the phosphine on the metal center. wikipedia.orgsmu.edu The steric properties are often described by the ligand cone angle, which quantifies the steric bulk. For bidentate ligands like (R,R)-Me-BPE, the natural bite angle is a critical steric parameter. This is the preferred P-M-P angle determined by the ligand's backbone. The measured bite angle for BPE in a [Rh(COD)(P–P)]SbF₆ complex is 83.3°. The combination of these electronic and steric factors allows for the fine-tuning of the metal's reactivity and the enantioselectivity of the catalytic process.

Chelate Ring Conformation and Stereochemical Influence

When the bidentate (R,R)-Me-BPE ligand coordinates to a metal center, it forms a five-membered chelate ring (M-P-CH₂-CH₂-P). core.ac.uknih.gov Unlike rigid four-membered rings, five-membered chelates are conformationally flexible. libretexts.org However, the substituents on the phospholane (B1222863) rings of the BPE ligand introduce significant steric constraints, leading to a preferred conformation. X-ray crystallographic studies of rhodium complexes with BPE-type ligands have shown that the five-membered chelate ring typically adopts a δ-conformation. core.ac.uknih.gov This specific, twisted conformation of the chelate backbone is a direct consequence of the (R,R) stereochemistry of the phospholane rings and plays a crucial role in transmitting chiral information from the ligand to the substrate binding site, thereby influencing the stereochemical outcome of the reaction.

Dynamic Behavior of (R,R)-Me-BPE Metal Complexes

(R,R)-Me-BPE metal complexes can exhibit dynamic behavior, or fluxionality, in solution. This can involve several processes, such as the reversible dissociation of a ligand, conformational changes within the chelate ring, or the interconversion of diastereomers. researchgate.netmaynoothuniversity.ie Variable-temperature NMR spectroscopy is a primary tool for studying these dynamic processes. figshare.com

In some cases, fluxional behavior arises from the exchange between bidentate and monodentate coordination modes, where one of the metal-phosphorus bonds temporarily breaks and reforms. maynoothuniversity.ie Another observed dynamic process is the rapid pyramidal inversion at a metal-phosphido center, which allows for the interconversion of diastereomers on the NMR timescale. nsf.gov For example, studies on rhodium phosphine-phosphido complexes showed that diastereomers sharing the same secondary phosphine configuration but differing in their phosphido configuration interconverted rapidly. nsf.gov This dynamic kinetic asymmetric transformation (DyKAT) is critical in certain catalytic cycles, allowing a racemic starting material to be converted into a single, optically active product. acs.org

Diastereomeric Interconversion Pathways

In the coordination chemistry of metal complexes featuring the chiral diphosphine ligand (R,R)-Me-BPE, the formation of diastereomers is a common occurrence, particularly when the metal complex contains other stereogenic centers. The interconversion between these diastereomers can proceed through various pathways, which are often dependent on the metal center, the co-ligands, and the reaction conditions. Understanding these pathways is crucial for controlling the stereochemical outcome of catalytic reactions.

One significant pathway for diastereomeric interconversion is through the epimerization of a stereocenter on a coordinated substrate. For instance, in copper(I) hydrides complexed with a related Ph-BPE ligand, phenethylcopper diastereomers can interconvert. This process can occur via a relatively slow β-hydride-elimination/reinsertion mechanism at the alpha-carbon (Cα) of the phenethyl group when the BPE ligand is enantiomerically pure. mit.edu

A much faster pathway for interconversion involves ligand exchange. When a racemic mixture of the BPE ligand is used, a rapid heterochiral ligand exchange can occur (e.g., a complex with an (S,S)-ligand exchanging with a free (R,R)-ligand). This exchange provides a low-energy route for the interconversion of diastereomers by altering the configuration of the ancillary ligand itself. mit.edu This process can lead to the rapid establishment of a diastereomeric equilibrium. mit.edu

In rhodium-phosphine-phosphido complexes, diastereomers can interconvert rapidly on the NMR timescale. nsf.gov This is often attributed to the fast pyramidal inversion characteristic of metal-phosphido complexes, where the phosphorus center of the phosphido ligand rapidly inverts its configuration. nsf.gov This dynamic process means that pairs of diastereomers that only differ in the phosphido configuration can be in a state of fast equilibrium. nsf.gov

Furthermore, thermal conditions can induce isomerization. In certain rhodium-phosphine-phosphido chelates containing (R,R)-Me-BPE, thermolysis at elevated temperatures (e.g., 90 °C in toluene) can cause isomerization, leading to the formation of mixtures of diastereomers. lookchem.com

Table 1: Observed Diastereomeric Interconversion Pathways for BPE-type Complexes

| Metal System | Interconversion Pathway | Description | Reference |

|---|---|---|---|

| Copper(I)-Ph-BPE | β-Hydride Elimination/Reinsertion | Slow epimerization at the Cα of a phenethyl group. | mit.edu |

| Copper(I)-Ph-BPE | Heterochiral Ligand Exchange | Rapid interconversion of diastereomers by exchanging the chiral ligand with its enantiomer. | mit.edu |

| Rhodium-Phosphido | Pyramidal Inversion | Fast inversion of the stereocenter at the phosphido ligand, leading to rapid equilibrium between diastereomers on the NMR timescale. | nsf.gov |

| Rhodium-(R,R)-Me-BPE | Thermolysis | Isomerization to a mixture of diastereomers upon heating. | lookchem.com |

Ligand Exchange Phenomena

Ligand exchange is a fundamental process in coordination chemistry where a ligand in a complex is replaced by another. fiveable.me The rate and mechanism (associative or dissociative) of this exchange can significantly impact a catalyst's performance. fiveable.me In the context of (R,R)-Me-BPE complexes, ligand exchange phenomena are critical for catalyst formation and reactivity.

The susceptibility of (R,R)-Me-BPE to ligand exchange depends on the metal center and reaction conditions. For instance, in the preparation of certain chiral ruthenium(II) catalysts, it was observed that higher reaction temperatures were necessary for the (R,R)-Me-BPE ligand to displace existing ligands. This suggests that ligand exchange involving this bulky, bidentate phosphine is relatively slow at ambient temperatures. acs.org The reluctance of such electron-rich bidentate ligands to be displaced is considered an advantage in some catalytic applications, as it can prevent undesirable side reactions like autocatalysis. acs.org

Conversely, ligand exchange can be a facile and influential process in other systems. Studies with copper(I) complexes have shown that free Ph-BPE ligands can undergo exchange with complexed Ph-BPE on the NMR timescale. mit.edu This exchange is not only a phenomenon in its own right but also serves as a mechanism for diastereomeric interconversion, as previously discussed. mit.edu

The coordination behavior of (R,R)-Me-BPE can also lead to more complex structural rearrangements that imply a form of ligand exchange. In a reaction of Pt(COD)(Ph)(Cl) with (R,R)-Me-BPE, the expected simple substitution product was not formed. Instead, a dinuclear dicationic complex, [(Pt((R,R)-Me-BPE)(Ph))₂(μ-(R,R)-Me-BPE))][Cl]₂, was isolated. acs.org In this structure, the (R,R)-Me-BPE ligand acts in both a standard chelating fashion to each platinum center and as a bridging ligand between the two metal centers, demonstrating a complex equilibrium and exchange process. acs.org

Table 2: Examples of Ligand Exchange Involving BPE Ligands

| Metal Complex System | Observation | Implication | Reference |

|---|---|---|---|

| [L₂Ru(H)][BPh₄] | Ligand exchange to form [(R,R)-Me-BPE-Ru(H)]⁺ requires elevated temperatures. | Exchange is slow at ambient temperature, indicating a stable coordination. | acs.org |

| [(Ph-BPE)Cu(phenethyl)] | Rapid exchange between complexed Ph-BPE and free Ph-BPE in solution. | Facile ligand exchange that provides a pathway for diastereomer interconversion. | mit.edu |

| Pt(COD)(Ph)(Cl) + (R,R)-Me-BPE | Formation of a dinuclear dication with both chelating and bridging (R,R)-Me-BPE ligands. | Complex rearrangement and exchange leading to a bridged species instead of simple substitution. | acs.org |

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| (R,R)-Me-BPE | (+)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane |

| Ph-BPE | 1,2-Bis(2,5-diphenylphospholano)ethane |

| COD | 1,5-Cyclooctadiene |

| Pt(COD)(Ph)(Cl) | Chloro(cycloocta-1,5-diene)phenylplatinum(II) |

| [(Pt((R,R)-Me-BPE)(Ph))₂(μ-(R,R)-Me-BPE))][Cl]₂ | Bis(μ-(+)-1,2-bis[(2R,5R)-2,5-dimethylphospholano]ethane)bis(phenyl)diplatinum(II) dichloride |

Applications of R,r Me Bpe in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key method for producing single-enantiomer compounds, valued for its efficiency and atom economy. sigmaaldrich.com Transition metal complexes with chiral phosphine (B1218219) ligands are central to this process. sigmaaldrich.com The (R,R)-Me-BPE ligand, in conjunction with rhodium, forms highly active catalysts for the asymmetric hydrogenation of a variety of prochiral substrates. sigmaaldrich.com

Rhodium-Catalyzed Asymmetric Hydrogenation with (R,R)-Me-BPE

Rhodium complexes incorporating the (R,R)-Me-BPE ligand are potent catalysts for the enantioselective hydrogenation of various functionalized olefins. These catalyst systems demonstrate high efficiency, often with high substrate-to-catalyst ratios and turnover frequencies. sigmaaldrich.com

The rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established method for synthesizing chiral amines. acs.org The [(R,R)-Me-BPE-Rh]+ catalyst has proven to be highly effective in the hydrogenation of N-acetyl α-arylenamides, yielding a diverse range of valuable α-1-arylethylamine derivatives with high enantioselectivities (≥ 90% ee). researchgate.net A notable advantage of this catalytic system is its ability to tolerate β-substituents in both (E)- and (Z)-isomers of the enamide substrates, allowing for the use of isomeric mixtures without compromising enantioselectivity. researchgate.net

For instance, the hydrogenation of N-acetyl α-arylenamides under optimized conditions with (R,R)-Me-BPE-Rh can achieve enantiomeric excesses greater than 95%. sigmaaldrich.com This method provides a practical route to a wide array of α-1-arylalkylamines, which are important chiral building blocks. researchgate.net The versatility of the DuPHOS and BPE family of ligands is highlighted by their successful application in the production of a wide variety of chiral compounds. sigmaaldrich.com

Detailed findings from studies on the Rh-catalyzed hydrogenation of various enamides using (R,R)-Me-BPE are presented below.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with (R,R)-Me-BPE

| Substrate | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|

| N-acetyl-α-phenylenamide | N-(1-phenylethyl)acetamide | >99% | R | |

| N-acetyl-α-(p-tolyl)enamide | N-(1-(p-tolyl)ethyl)acetamide | 99% | R | |

| N-acetyl-α-(m-tolyl)enamide | N-(1-(m-tolyl)ethyl)acetamide | 92% | S | |

| N-acetyl-α-(o-tolyl)enamide | N-(1-(o-tolyl)ethyl)acetamide | >99% | R | |

| N-acetyl-α-(1-naphthyl)enamide | N-(1-(naphthalen-1-yl)ethyl)acetamide | 98% | R | |

| N-acetyl-α-(2-naphthyl)enamide | N-(1-(naphthalen-2-yl)ethyl)acetamide | 97% | R | |

| N-acetyl-α-(p-fluorophenyl)enamide | N-(1-(4-fluorophenyl)ethyl)acetamide | >99% | R | |

| N-acetyl-α-(p-chlorophenyl)enamide | N-(1-(4-chlorophenyl)ethyl)acetamide | 99% | R | |

| N-acetyl-α-(p-methoxyphenyl)enamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | 99% | R | |

| N-acetyl-α-(3,4-methylenedioxyphenyl)enamide | N-(1-(benzo[d] sigmaaldrich.comurv.catdioxol-5-yl)ethyl)acetamide | 98% | R | |

| N-acetyl-α-(3-thienyl)enamide | N-(1-(thiophen-3-yl)ethyl)acetamide | 99% | R |

The asymmetric hydrogenation of α-dehydroamino acid derivatives is a cornerstone of enantioselective catalysis, providing a direct route to chiral α-amino acids. acs.org Rhodium complexes of (R,R)-Me-BPE have demonstrated excellent enantioselectivity in the hydrogenation of these substrates.

Specifically, for β,β-disubstituted α-dehydroamino acids, which are considered challenging substrates, less bulky ligands like Me-BPE have shown remarkable efficacy. The rhodium complex of (R,R)-Me-BPE has been used to hydrogenate these substrates with high enantioselectivity. For example, the hydrogenation of a β,β-disubstituted α-dehydroamino acid derivative using a rhodium catalyst with (R,R)-Me-BPE in benzene (B151609) at 25°C under 90 psi of H₂ pressure resulted in a 98.2% ee for the (R)-product.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives with (R,R)-Me-BPE

| Substrate | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | N-acetyl-L-phenylalanine methyl ester | 98.6% | R | sci-hub.se |

| β,β-disubstituted α-dehydroamino acid derivative | Chiral amino acid derivative | 98.2% | R |

While rhodium catalysts are more commonly associated with olefin hydrogenation, ruthenium complexes are often the catalysts of choice for the asymmetric hydrogenation of ketones. However, rhodium complexes with BPE ligands have also been employed in the reduction of carbonyl groups. The efficiency of these catalysts is notable, with high substrate-to-catalyst ratios of up to 50,000 being reported for various enamide and ketone reductions. sigmaaldrich.com

Research has shown that rhodium complexes with ligands from the DuPhos and BPE family are effective for the asymmetric reduction of C=O bonds. sigmaaldrich.com

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Carbonyl Groups with (R,R)-Me-BPE

| Substrate | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|

The asymmetric hydrogenation of enol esters provides access to chiral alcohols and their derivatives, which are valuable building blocks in organic synthesis. sigmaaldrich.com Rhodium complexes with BPE ligands have been successfully applied to the hydrogenation of enol acetates. rug.nl Specifically, the (R,R)-Et-BPE-Rh catalyst has been used for the hydrogenation of trifluoromethyl-substituted enol acetates, achieving a high enantioselectivity of 95% ee for the (R)-configured product. rug.nl

Table 4: Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters with (R,R)-Me-BPE Ligand Family

| Substrate | Ligand | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|

The (R,R)-Me-BPE ligand, in complex with rhodium, is effective for the asymmetric hydrogenation of a variety of functionalized olefins beyond enamides and dehydroamino acids. urv.catthieme-connect.de These catalysts have shown high efficiency for substrates that can coordinate to the metal center, such as those containing amides and carboxylic acids near the double bond. urv.cat The versatility of the DuPhos and BPE ligand family has been demonstrated in the synthesis of a wide array of chiral compounds. sigmaaldrich.com

For instance, rhodium complexes with Me-BPE have been used in the hydrogenation of β-alkoxy enamides, with the presence of a 2-alkoxy group in the aryl moiety leading to high selectivities. thieme-connect.de In one example, the hydrogenation of an N-[1-(2-methoxyphenyl)ethenyl]acetamide derivative using a rhodium catalyst with (R,R)-Me-BPE resulted in a 97.8% ee for the (S)-configured product. thieme-connect.de

Table 5: Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins with (R,R)-Me-BPE

| Substrate | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|

| N-[1-(2-methoxyphenyl)ethenyl]acetamide | N-[(1S)-1-(2-methoxyphenyl)ethyl]acetamide | 97.8% | S | thieme-connect.de |

Enol Ester Hydrogenation

Ruthenium-Catalyzed Asymmetric Hydrogenation with (R,R)-Me-BPE

Ruthenium complexes incorporating the (R,R)-Me-BPE ligand have been investigated as catalysts for the asymmetric hydrogenation of unsaturated functionalities.

The asymmetric hydrogenation of carbonyl compounds, such as ketones, is a fundamental method for producing chiral alcohols. Ruthenium catalysts bearing chiral phosphine ligands are effective for this transformation. For instance, the ruthenium-catalyzed hydrogenation of γ-heterosubstituted β-keto esters has been achieved with high enantioselectivity. thieme-connect.de In a specific example, the hydrogenation of methyl 2-methoxyacetoacetate using a RuBr2[(R,R)-iPr-BPE] catalyst system in a methanol (B129727)/water mixture afforded the corresponding chiral alcohol with a 95.5% enantiomeric excess (ee). thieme-connect.de While this example uses a related BPE ligand, it highlights the potential of the BPE ligand class in such reactions. Research has shown that the stereoselectivity of these hydrogenations can be highly dependent on the structure of the chiral ligand. thieme-connect.de

In the context of developing catalysts for the enantioselective synthesis of P-stereogenic phosphines, a chiral cationic Ru(II) catalyst with the (R,R)-Me-BPE ligand was evaluated. In the asymmetric alkylation of a secondary phosphine, the (R,R)-Me-BPE catalyst yielded the tertiary phosphine product with a 21% ee. acs.org

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester with a BPE-type Ligand thieme-connect.de

| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Configuration |

| Methyl 2-methoxyacetoacetate | RuBr₂[(R,R)-iPr-BPE] | MeOH/H₂O (9:1) | 35 | 4 | 20 | 100 | 95.5 | R |

The asymmetric hydrogenation of imines provides a direct route to chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals. Rhodium complexes with BPE-type ligands have shown effectiveness in the hydrogenation of enamides, which can be considered precursors to imines. google.com While specific data for ruthenium-catalyzed imine hydrogenation with (R,R)-Me-BPE is not detailed in the provided context, the structural similarities and catalytic versatility of ruthenium and rhodium suggest potential applicability.

Carbonyl Group Hydrogenation

Cobalt-Catalyzed Asymmetric Hydrogenation with (R,R)-Me-BPE

Recent research has focused on replacing precious metals like rhodium and ruthenium with more earth-abundant and cost-effective metals such as cobalt for asymmetric hydrogenations.

Cobalt catalysts bearing chiral diphosphine ligands, including those from the BPE family, have proven to be highly effective for the asymmetric hydrogenation of enamides. uit.no In a study screening various chiral ligands for the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, the electron-rich ligand (R,R)-Me-DuPhos, a close structural relative of (R,R)-Me-BPE, provided the desired product with good yield and enantioselectivity. acs.orgnih.gov This suggests the potential of the BPE ligand scaffold in this transformation.

Research investigating the cobalt-catalyzed asymmetric hydrogenation of enamides has demonstrated that chiral bidentate phosphine ligands, which are successful in rhodium and ruthenium-based hydrogenations, also yield excellent results with cobalt. uit.no For instance, the (R,R)-PhBPE ligand, a phenyl-substituted analogue of (R,R)-Me-BPE, in combination with a cobalt source, has been used for the asymmetric hydrogenation of various enamides. uit.nocapes.gov.brnih.gov

Table 2: Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides with BPE-type Ligands uit.noresearchgate.net

| Substrate | Ligand | Catalyst System | Solvent | Temp (°C) | H₂ Pressure | ee (%) | Configuration |

| Dehydro-levetiracetam | (R,R)-PhBPE | CoCl₂ / Zn | MeOH | 50 | 4 atm | 97.5 | S |

| Methyl 2-acetamidoacrylate | (R,R)-PhBPE | CoCl₂ / Zn | MeOH | 50 | 4 atm | 98.1 | S |

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a crucial transformation for the synthesis of valuable chiral carboxylic acids. sinocompound.comnih.gov Cobalt catalysts have emerged as effective alternatives to precious metal catalysts for this reaction. sinocompound.comnsf.gov In a high-throughput screening of chiral ligands for the cobalt-catalyzed hydrogenation of (E)-α-Me-Cinnamic acid, (R,R)-PhBPE was identified as one of the most active ligands, enabling catalyst loadings as low as 0.5 mol%. nsf.gov This system demonstrated good to excellent enantioselectivities for a range of di-, tri-, and tetra-substituted unsaturated acids. nsf.gov For example, the hydrogenation of an aliphatic acid using 2 mol% of the (R,R)-(PhBPE)Co(COD) precatalyst resulted in >99% conversion and 91% ee. nsf.gov

Table 3: Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with (R,R)-PhBPE nsf.gov

| Substrate | Catalyst | Catalyst Loading (mol%) | Conversion (%) | ee (%) |

| (E)-α-Me-Cinnamic Acid Derivative | (R,R)-(PhBPE)Co(COD) | 0.5 | >99 | High |

| Aliphatic α,β-Unsaturated Acid | (R,R)-(PhBPE)Co(COD) | 2 | >99 | 91 |

Cobalt-catalyzed hydroboration of conjugated dienes offers a pathway to synthesize valuable organoboron compounds. In the cobalt-catalyzed regio- and enantioselective hydroboration of 1,3-dienes with HBPin, ligands from the bis-phospholanoethane series, including (R,R)-Me-BPE and (R,R)-Et-BPE, were evaluated. nih.gov While these ligands provided modest regioselectivity, they achieved good enantioselectivity. nih.gov Specifically, the reaction with (R,R)-Me-BPE resulted in a 29:71 ratio of regioisomers with an 82:18 enantiomeric ratio for the major product. nih.gov

Table 4: Cobalt-Catalyzed Hydroboration of a Conjugated Diene with (R,R)-Me-BPE nih.gov

| Ligand | Conversion (%) | Regioisomeric Ratio (1,2-adduct : 1,4-adduct) | Enantiomeric Ratio (er) of Major Product |

| (R,R)-Me-BPE | 100 | 29:71 | 82:18 |

Alpha,Beta-Unsaturated Carboxylic Acid Hydrogenation

Nickel-Catalyzed Asymmetric Hydrogenation with (R,R)-Me-BPE

The use of first-row transition metals like nickel for asymmetric hydrogenation is a growing field of interest due to the cost and sustainability advantages over precious metals. acs.org Research into the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has identified several effective chiral phosphine ligands. acs.org In a high-throughput screening of various chiral bidentate phosphines for the hydrogenation of methyl 2-methylcinnamate, ligands from the BPE and DuPhos families were investigated. While these ligands generally showed low reactivity under the initial screening conditions, they provided encouraging enantioselectivity. acs.org Specifically, the closely related (R,R)-Me-DuPhos ligand yielded the product with 82.7% enantiomeric excess (ee) at 44% conversion, highlighting the potential of the phospholane (B1222863) backbone structure in this transformation. acs.org However, detailed findings specifically documenting the performance of the (R,R)-Me-BPE ligand in this particular nickel-catalyzed reaction are not extensively reported in the surveyed literature.

Catalytic Efficiency and Enantiocontrol in Asymmetric Hydrogenation

The (R,R)-Me-BPE ligand, when complexed with rhodium, demonstrates remarkable catalytic efficiency and high levels of enantiocontrol in the asymmetric hydrogenation of various substrates. These catalyst systems are noted for their robustness, which allows for easy scale-up and minimal generation of byproducts.

Research has shown that catalysts derived from BPE ligands can achieve high substrate-to-catalyst (S/C) ratios, up to 50,000, and exhibit high turnover frequencies (TOF) exceeding 5,000 h⁻¹ in numerous enamide and ketone reductions. Under optimized conditions, a rhodium complex of (R,R)-Me-BPE has been successfully used to reduce N-acetyl α-arylenamides, yielding valuable α-1-arylethylamines with enantiomeric excesses greater than 95%. Furthermore, in the hydrogenation of specific dehydroamino acid derivatives, the (R,R)-Me-BPE-Rh catalyst has achieved an impressive 98.6% ee. sci-hub.se This high level of performance underscores the ligand's effectiveness in creating a highly selective chiral environment around the metal center.

Table 1: Performance of (R,R)-Me-BPE-Rh Catalysts in Asymmetric Hydrogenation

| Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-acetyl α-arylenamides | α-1-arylethylamines | >95% |

Other Asymmetric Transformations Catalyzed by (R,R)-Me-BPE Complexes

The synthesis of P-stereogenic phosphines is a crucial area of research, as these compounds are valuable chiral ligands in their own right. Platinum complexes incorporating the (R,R)-Me-BPE ligand have been investigated as catalysts for the asymmetric alkylation of secondary phosphines. mdpi.com

The complex Pt((R,R)-Me-BPE)(Ph)(Cl) has been identified as a catalyst for the alkylation of secondary diphosphines with electrophiles like o-trifluoromethylbenzyl bromide. mdpi.com The synthesis of this and related platinum-BPE catalyst precursors, such as Pt((R,R)-Me-BPE)(Me)(Cl), has been systematically studied to understand the structure-reactivity relationships in these reactions. acs.orgdartmouth.edu For instance, the reaction of Pt(COD)(Ph)(Cl) with (R,R)-Me-BPE was found to produce a dinuclear dication, showcasing the complex coordination chemistry involved. acs.orgdartmouth.edu These platinum-based catalysts facilitate the creation of enantioenriched tertiary phosphines, demonstrating a key application of (R,R)-Me-BPE outside of hydrogenation. mdpi.com

Table 2: (R,R)-Me-BPE Based Platinum Catalyst Precursors

| Catalyst Precursor | Synthesis Method | Reference |

|---|---|---|

| Pt((R,R)-Me-BPE)(Me)(Cl) | Treatment of Pt(COD)(Me)(Cl) with (R,R)-Me-BPE | acs.orgdartmouth.edu |

| Pt((R,R)-Me-BPE)(Ph)(Cl) | Protonation of Pt((R,R)-Me-BPE)Ph₂ with HCl | acs.orgdartmouth.edu |

Ruthenium catalysts have also been employed for the enantioselective synthesis of P-stereogenic phosphines through the alkylation of chiral racemic secondary phosphines. This process often proceeds via a dynamic kinetic asymmetric alkylation, where nucleophilic phosphido intermediates undergo rapid pyramidal inversion. acs.org

In a study evaluating various electron-rich bidentate phosphine ligands to avoid autocatalysis, a cationic ruthenium(II) catalyst featuring the (R,R)-Me-BPE ligand was tested. acs.org The performance of several chiral diphosphine ligands was assessed in the asymmetric alkylation of a secondary phosphine-borane adduct with benzyl (B1604629) chloride. The enantioselectivity was found to be highly dependent on the ligand structure. When the (R,R)-Me-BPE catalyst was used for this transformation, the corresponding tertiary phosphine product was obtained with a 21% enantiomeric excess. acs.org While modest, this result confirms the ability of the (R,R)-Me-BPE ligand to induce chirality in this ruthenium-catalyzed C-P bond-forming reaction.

Table 3: Ruthenium-Catalyzed Asymmetric Alkylation with (R,R)-Me-BPE

| Substrate | Electrophile | Catalyst System | Product ee | Reference |

|---|

Asymmetric Alkylation Reactions

Copper-Catalyzed Enantioselective Dearomative Alkylation

The dearomatization of aromatic compounds is a powerful strategy for the synthesis of complex three-dimensional molecules from simple, flat starting materials. In this context, copper catalysis has been employed for the enantioselective dearomative alkylation of N-Boc protected 4-quinolones. The use of a copper catalyst in conjunction with the chiral ligand (R,R)-Ph-BPE and a hydride source enables the conversion of pyridines into chiral boryl-piperidines. nih.gov This methodology has also been successfully extended to quinoline (B57606) derivatives. nih.gov

In a related transformation, the dearomative functionalization of N-heteroarenes has garnered significant interest. Specifically, the copper-catalyzed dearomative borylation of indoles provides access to cyclic chiral α-amino boronates in high yields and stereoselectivities. thieme-connect.de

Asymmetric [4+1] Cycloaddition Reactions

Asymmetric [4+1] cycloaddition reactions are valuable for the construction of five-membered rings. Rhodium(I) and platinum(0) complexes featuring chiral ligands like 1,2-bis(2,5-dialkylphosphorano)benzene have been shown to effect the asymmetric carbonylative [4+1] cycloaddition of vinylallenes. acs.org These reactions can achieve high levels of asymmetric induction, even for substrates that lack directing heteroatom functionalities. acs.org The choice of metal can even reverse the induced chirality, with rhodium-catalyzed reactions often yielding the opposite enantiomer compared to platinum-catalyzed reactions. acs.org

Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the mechanism of the rhodium(I)-catalyzed asymmetric carbonylative [4+1] cycloaddition using (R,R)–Me–DuPHOS-type ligands, providing insights into the reaction pathway. acs.org

Palladium-Catalyzed Asymmetric Phosphination

The synthesis of P-chirogenic phosphines is of great importance due to their application as chiral ligands in asymmetric catalysis. Glueck and coworkers have developed a palladium-catalyzed asymmetric phosphination reaction that provides an efficient route to these valuable compounds. sigmaaldrich.com This method is notable for its fast conversions and moderate catalyst loadings. sigmaaldrich.com

The reaction involves the asymmetric cross-coupling of aryl iodides with secondary arylphosphines. nih.gov Using a chiral palladium catalyst precursor, such as one derived from (R,R)-Me-Duphos, tertiary phosphines can be obtained in enantioenriched form. nih.gov Mechanistic studies have shed light on the reaction pathway, which is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex. nih.gov

Copper-Catalyzed Asymmetric Dearomative Borylation of Indoles

A significant advancement in the synthesis of chiral nitrogen-containing compounds is the copper(I)-catalyzed dearomative borylation of N-alkoxycarbonyl protected indole-3-carboxylates. rsc.org This reaction proceeds with high regioselectivity, with the boron addition occurring at the 2-position of the indole (B1671886) ring, followed by a diastereoselective protonation. rsc.org The resulting 2-borylindolines, which are stable cyclic chiral α-amino boronates, are formed in moderate to good yields with excellent diastereo- and enantioselectivivities. rsc.org These products serve as versatile precursors for further stereoselective transformations, enabling the synthesis of highly functionalized 2,3,3-trisubstituted chiral indolines. rsc.org

| Substrate (Indole Derivative) | Yield (%) | ee (%) | dr |

| N-Boc, 3-CO2i-Pr, 5-Me | 91 | 96 | 97:3 |

| N-Boc, 3-CO2i-Pr, 5-F | 93 | 94 | >98:2 |

| N-Boc, 3-CO2i-Pr, 5-Cl | 83 | 95 | 94:6 |

| N-Boc, 3-CO2i-Pr, 5-Br | 64 | 93 | 94:6 |

| N-Boc, 3-CO2i-Pr, 5-OMe | 88 | 95 | 98:2 |

| N-Boc, 3-CO2Et | 87 | 93 | 95:5 |

| N-Boc, 3-CO2t-Bu | 90 | 91 | 86:14 |

| Data sourced from a study on copper-catalyzed dearomative borylation of indoles. thieme-connect.de |

Copper-Catalyzed Site-Selective Propargylation and Allenylation of Carbonyl Compounds

The copper-catalyzed site-selective propargylation and allenylation of carbonyl compounds is a versatile method for carbon-carbon bond formation. researchgate.net The (R,R)-Me-BPE ligand plays a crucial role in controlling the site selectivity of this reaction. acs.org By modulating the steric properties of the BPE ligand scaffold, either the propargyl or the allenyl adduct can be obtained with high selectivity. acs.orgnih.gov

Computational studies have provided a detailed understanding of the reaction mechanism, which involves a Cu-boron exchange to generate an intermediate allenyl cuprate (B13416276) species. researchgate.netacs.org The control of site selectivity is attributed to a destabilizing interaction introduced by phenyl-substituted ligands. researchgate.net This methodology has been successfully applied to a diverse range of ketones and aldehydes. nih.gov

| Ligand | Product Type | Selectivity |

| (R,R)-Me-BPE | Propargyl adduct | High |

| (R,R)-Ph-BPE | Allenyl adduct | High |

| General trend observed in the ligand-controlled Cu-catalyzed reaction. researchgate.netacs.orgnih.gov |

Nickel-Catalyzed Asymmetric Heck Reactions

The asymmetric Heck reaction is a powerful tool for the construction of stereogenic carbon centers. While palladium has been the traditional metal of choice, nickel catalysis has emerged as a viable alternative, enabling new modes of stereocontrol. nih.gov In the context of asymmetric alkene hydrogenation, a reaction with similarities in stereocontrol principles, bis(phospholane) ligands from the DuPhos and BPE families have shown promise. acs.org For instance, in the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, Me-DuPhos provided good enantioselectivity. acs.org This suggests the potential of (R,R)-Me-BPE and related ligands in other nickel-catalyzed asymmetric transformations like the Heck reaction.

Rhodium-Catalyzed Asymmetric Dehydrocoupling

Rhodium-catalyzed asymmetric dehydrocoupling represents a novel approach to the synthesis of P-stereogenic diphosphines. dartmouth.edu This process involves the stereocontrolled formation of P-P bonds. In the dehydrocoupling of bis(secondary phosphines), rhodium complexes with chiral bis(phosphine) ligands, including BPE derivatives, have been investigated. nsf.gov While challenges exist due to potential ligand displacement, modest enantioselectivities have been achieved with rigid bis(phospholane) ligands like (R,R)-Et-BPE. nsf.gov

Mechanistic studies involving rhodium complexes with DuPhos ligands suggest that the reaction proceeds through a phosphine-phosphido intermediate, with the stereochemistry being controlled by oxidative addition and reductive elimination steps. dartmouth.edunsf.gov

Catalytic Asymmetric Incorporation of Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a highly attractive prospect due to its abundance, low cost, and non-toxic nature. acs.org The catalytic asymmetric incorporation of CO₂ to create valuable chiral molecules is an area of significant research interest. ccspublishing.org.cnresearchgate.net In the context of utilizing the chiral ligand (R,R)-Me-BPE, studies have explored its application in nickel-catalyzed carboxylation reactions.

One investigation focused on the enantioselective carboxylation of organozinc bromides. acs.org The proposed reaction aimed to convert secondary organozinc reagents into enantiomerically enriched carboxylic acids through a kinetic or dynamic kinetic resolution process. In a screening of various chiral ligands for the reaction of a secondary organozinc bromide with CO₂, a catalyst system comprising nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and (R,R)-Me-BPE was tested. The reaction was conducted at room temperature for 12 hours. However, this particular combination yielded less than 5% of the desired carboxylic acid product, and no enantiomeric excess was observed. acs.org This outcome suggests that for this specific transformation, the (R,R)-Me-BPE ligand was not an effective chiral auxiliary under the tested conditions.

Further research in the broader field of asymmetric CO₂ fixation has seen success with other ligand types. For instance, copper-catalyzed reductive hydroxymethylation of 1,3-dienes using (S,S)-Ph-BPE, a closely related ligand, has been shown to produce homoallylic alcohols with high enantioselectivities. ccspublishing.org.cn While not a direct carboxylation, this demonstrates the utility of the BPE ligand scaffold in CO₂ utilization reactions.

Table 1: Performance of (R,R)-Me-BPE in the Ni-Catalyzed Carboxylation of a Secondary Organozinc Bromide acs.org

| Catalyst Precursor | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Ni(acac)₂ | (R,R)-Me-BPE | Room Temperature | 12 | <5 | Not Determined |

Hydrocyanation Reactions

Asymmetric hydrocyanation, the addition of a hydrogen and a cyanide group across a double or triple bond, is a powerful method for the synthesis of chiral nitriles, which are valuable intermediates in the preparation of pharmaceuticals and other fine chemicals. The BPE ligand family has demonstrated significant utility in this class of reactions. google.com

While direct data on the application of (R,R)-Me-BPE in a specific hydrocyanation reaction is not extensively detailed in the provided context, the closely related analogue, (R,R)-Ph-BPE, has been successfully employed. For example, a nickel(0) complex bearing the (R,R)-Ph-BPE ligand catalyzes the highly regio- and enantioselective hydrocyanation of allenes. organic-chemistry.org This process yields optically active allylic nitriles in good yields and with excellent enantioselectivities, in some cases up to 98% ee. uni-freiburg.de The success of (R,R)-Ph-BPE in this transformation highlights the effectiveness of the rigid phospholane backbone of the BPE ligand class in creating a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol. tue.nl The general utility of BPE ligands in asymmetric catalysis suggests that (R,R)-Me-BPE could be a viable ligand for similar transformations, although specific substrate and condition optimization would be required. sigmaaldrich.com

Table 2: Enantioselective Hydrocyanation of an Allene using a (R,R)-Ph-BPE-Nickel(0) Catalyst organic-chemistry.orguni-freiburg.de

| Substrate | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee %) |

| Allene | (R,R)-Ph-BPE-Ni(0) | Allylic Nitrile | Good | Up to 98% |

Mechanistic Investigations and Computational Studies of R,r Me Bpe Catalysis

Elucidation of Catalytic Cycles

The catalytic cycles involving (R,R)-Me-BPE are often complex, with multiple potential pathways and intermediates. Detailed studies, particularly in the context of asymmetric hydrogenation, have been instrumental in mapping out these cycles.

In rhodium-catalyzed asymmetric hydrogenation of enamides, the catalytic system initiated with a [Rh((R,R)-Me-BPE)]+ precursor is a subject of detailed investigation. Kinetic and spectroscopic studies have been employed to identify key intermediates. For instance, in the hydrogenation of certain substrates, the reaction is understood to proceed through a series of steps involving the formation of a catalyst-substrate complex, oxidative addition of hydrogen, migratory insertion, and reductive elimination to regenerate the catalyst. escholarship.org The characterization of these intermediates, sometimes only possible at low temperatures, is crucial for a complete understanding of the catalytic process. researchgate.net

For cobalt-catalyzed asymmetric hydrogenation of enamides using (Ph-BPE)Co complexes, which share a similar phospholane (B1222863) backbone with Me-BPE, mechanistic possibilities include a direct Co(0)/Co(II) redox path, a metathesis pathway, and a non-redox Co(II) mechanism involving an aza-metallacycle. researchgate.net Computational studies suggest that the operative mechanism can be substrate-dependent. For example, in the hydrogenation of dehydro-levetiracetam (DHL), a four-membered aza-metallacycle intermediate is proposed, followed by H2 coordination and proton transfer. researchgate.net In contrast, a five-membered aza-metallacycle intermediate is also a possibility depending on the initial site of hydride transfer. researchgate.net

In copper-catalyzed hydroacylation of allenes, a proposed catalytic cycle begins with the generation of a copper-hydride species. This is followed by hydrometallation of the allene, which can occur with high regio- and enantioselectivity, leading to a chiral allyl-copper intermediate. Subsequent reaction with an anhydride (B1165640) and reductive elimination yields the final product and regenerates the active catalyst. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for unraveling the mechanistic details of (R,R)-Me-BPE catalyzed reactions. These computational studies provide insights into the origins of selectivity and the nature of the transition states that are often difficult to obtain through experimental methods alone.

Origins of Enantioselectivity and Regioselectivity

The enantioselectivity and regioselectivity of reactions catalyzed by (R,R)-Me-BPE complexes are determined by subtle energetic differences between diastereomeric transition states. DFT calculations have been employed to pinpoint the key interactions responsible for these differences.

In the cobalt-catalyzed hydroboration of 1,3-dienes, (R,R)-Me-BPE provides good enantioselectivity. nih.gov DFT studies on related systems suggest that the facial selectivity is established in the initial diene-bound complex, [(L*)Co(η4-diene)]+, and this selectivity is maintained throughout the subsequent steps of the reaction. nih.gov

For the copper-catalyzed propargylation and allenylation of carbonyl compounds, DFT calculations have shown that the site selectivity is controlled by steric interactions between the substituents on the BPE ligand and the substrate. acs.org Specifically, the bulky groups on the ligand can create destabilizing interactions that favor one reaction pathway over another, leading to high regioselectivity. acs.org

In the copper-catalyzed hydroacylation of allenes, DFT calculations revealed that the enantioselectivity arises from steric interactions between the ligand and the substrate in a six-membered transition state, even when the chiral center being formed is distant from the ligand. rsc.org

Theoretical studies on the copper(I)-catalyzed addition of enynes to ketones using the related (S,S)-Ph-BPE ligand indicate that steric hindrance between the phenyl rings of the ligand and the substrates is the primary origin of stereoselectivity. mdpi.com The calculations show that the P-Cu-P bite angle is also a significant factor, with a larger angle reducing ligand strain and favoring certain transition states. mdpi.com

The quadrant diagram is a useful model for visualizing the steric environment created by the (R,R)-Me-BPE ligand. The equatorial methyl groups on the phospholane rings create steric congestion in two quadrants, directing the substrate to coordinate in the less hindered quadrants and thus influencing the facial selectivity of the reaction. escholarship.org

Transition State Analysis

The analysis of transition state (TS) geometries and energies is a cornerstone of DFT studies in catalysis. For (R,R)-Me-BPE systems, this analysis has been crucial in explaining observed selectivities.

In the rhodium-catalyzed asymmetric hydrogenation of enamides, DFT calculations have been used to model the oxidative addition of hydrogen and the subsequent migratory insertion steps. escholarship.org The relative energies of the diastereomeric transition states for these steps determine the enantiomeric excess of the product. These studies have shown that the stability of the catalyst-substrate adduct does not always correlate with the major product formed, a concept known as the "anti-lock-and-key" mechanism. acs.org

For the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones with related electron-rich ligands, DFT calculations point to a hydride-proton synergistic addition transition state. nih.gov The energy difference (ΔΔG‡) between the transition states leading to the (S) and (R) products was calculated to be 2.2 kcal/mol, which corresponds well with the experimentally observed enantiomeric excess of 93%. nih.gov

In a study on the copper-catalyzed hydroacylation of allenes, DFT calculations identified a six-membered transition state. rsc.org The energetic analysis of competing transition states rationalized the observed high enantioselectivity. rsc.org

Computational investigations into the copper-catalyzed site-selective propargylation and allenylation using Me-BPE and Ph-BPE ligands also focused on the key transition states. acs.org The calculations for the Me-BPE system showed excellent agreement with the experimental site selectivity, with the preference for one product being attributed to the destabilizing interactions in the transition state leading to the other. acs.org

Ligand-Substrate Interactions

The precise nature of the interactions between the (R,R)-Me-BPE ligand and the substrate within the transition state assembly is fundamental to stereocontrol. DFT studies have been instrumental in visualizing and quantifying these interactions.

In many cases, steric repulsion is the dominant factor. The bulky substituents on the phospholane rings of the BPE ligand family create a well-defined chiral pocket that forces the substrate to adopt a specific orientation. acs.org In the copper-catalyzed propargylation and allenylation, the steric clash between the ligand's substituents and a bulky group on the substrate, such as a trimethylsilyl (B98337) (TMS) group, is the key determinant of site selectivity. acs.org

Beyond simple steric hindrance, non-covalent interactions such as C-H•••π interactions can also play a crucial role in stabilizing certain transition states. researchgate.net In the rhodium-catalyzed hydrogenation of some enamides, C-H•••π interactions between the t-butyl group of a related phosphine (B1218219) ligand and the aryl substituent of the enamide were found to direct the formation of the α-dihydride intermediate, leading to high enantioselectivity. researchgate.net

Role of Ligand Flexibility and Rigidity in Stereocontrol

The balance between flexibility and rigidity in a chiral ligand is critical for its effectiveness. The phospholane ring of the (R,R)-Me-BPE ligand is relatively rigid, which helps to create a well-defined and predictable chiral environment around the metal center. This rigidity is a key feature of the DuPhos and BPE ligand families, contributing to their high performance in asymmetric catalysis. sigmaaldrich.com

However, some degree of flexibility is also necessary to accommodate different substrates and to allow for the conformational changes that occur throughout the catalytic cycle. The ethylene (B1197577) backbone connecting the two phospholane rings in (R,R)-Me-BPE provides a degree of torsional flexibility. While the ligand is generally considered rigid, this flexibility can influence the P-M-P bite angle, which in turn can affect the stability of intermediates and transition states. mdpi.com

Computational studies have explored how the conformational flexibility of ligands impacts binding affinity and selectivity. While a more rigid ligand might be expected to have a lower entropic penalty upon binding, a more flexible ligand may be better able to adopt an optimal geometry for complementarity with the substrate in the transition state. core.ac.uk In some systems, it has been paradoxically observed that a more flexible ligand can lead to a more entropically favored binding event, challenging simple assumptions about rigidity and binding affinity. d-nb.info The conformational space of the ligand-metal complex is a critical factor, and the relative rigidity of the (R,R)-Me-BPE ligand helps to limit the number of accessible low-energy conformations, which can contribute to higher selectivity.

Solvent Effects on Catalytic Mechanisms

The solvent can have a profound impact on the mechanism and outcome of a catalytic reaction. In the context of (R,R)-Me-BPE catalysis, solvent effects have been noted in several studies.

In cobalt-catalyzed asymmetric hydrogenation of enamides, computational studies have highlighted the crucial role of explicit solvent molecules in stabilizing transition states and accurately predicting the enantiomeric excess. researchgate.net The inclusion of solvent in DFT models can significantly alter the calculated energy barriers and the relative stabilities of intermediates. researchgate.net

For cobalt-catalyzed asymmetric hydrogenation of enamides, optimal performance is often observed in polar protic solvents like methanol (B129727). osti.gov This is somewhat counterintuitive, as such solvents can often be poisonous to reduced earth-abundant metal catalysts. The ability of the (R,R)-Ph-BPE-cobalt system to function effectively in methanol suggests that the solvent may play a role in the catalytic cycle, potentially through coordination to the metal center or by facilitating proton transfer steps. osti.gov Studies on related systems have shown that phosphine displacement by methanol can occur, suggesting that solvento derivatives may be involved in the catalytic process. osti.gov

In rhodium-catalyzed hydrogenation, the solvent can influence the equilibrium between different species in solution. For the [Rh(Me-BPE)(COD)]+ system in methanol, ³¹P NMR spectroscopy has shown the coexistence of multiple rhodium species, indicating that the solvent plays a key role in the speciation of the catalyst. mdpi.com

The choice of solvent can also impact the solubility of the catalyst and substrate, which in turn affects reaction rates. In the copper-catalyzed hydroacylation of allenes, a screening of solvents showed that THF was optimal, while other solvents like dioxane, dichloromethane, and toluene (B28343) gave lower yields. rsc.org This highlights the importance of empirical optimization of reaction conditions, including the solvent, to achieve the best catalytic performance.

Data Tables

Table 1: Effect of Ligand on Cobalt-Catalyzed Regio- and Enantioselective Hydroboration of a 1,3-Diene nih.gov

| Entry | Ligand | Conversion (%) | Regioselectivity ( nih.govresearchgate.net: nih.govresearchgate.net:other) | Enantioselectivity (er) |

| 7 | (R,R)-Me-BPE | 100 | 29:71:0 | 82:18 |

| 8 | (R,R)-Et-BPE | 100 | 38:62:0 | 95:5 |

| 10 | (R,R)-iPr-DuPhos | 100 (74%) | 82:18:0 | >99:1 |

| 11 | (R,R)-QuinoxP | 100 | >91:9:0 | >99:1 |

| 12 | (R,R)-BenzP | 100 | >91:9:0 | >99:1 |

| 13 | (S,S,S)-Duanphos | 100 | >91:9:0 | >99:1 |

Table 2: Ligand Screening for Enantioselective Copper-Catalyzed Hydroacylation of an Allene rsc.org

| Ligand | Yield (%) | ee (%) |

| (R)-BINAP | 74 | 79 |

| (R)-MeO-Biphep | - | 87 |

| (R,R)-BDPP | - | moderate |

| (R,R)-BPE | 34 | 91 |

Spectroscopic Probes for Reaction Intermediates

The elucidation of catalytic mechanisms hinges on the detection and characterization of transient intermediates that form and are consumed during a chemical transformation. For reactions catalyzed by complexes of (R,R)-Me-BPE, a range of sophisticated spectroscopic techniques have been employed to gain insight into the structure, bonding, and reactivity of these fleeting species. These studies are crucial for understanding the factors that control catalytic activity and enantioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for probing the coordination environment of phosphorus-containing ligands like (R,R)-Me-BPE. Changes in the chemical shift, coupling constants, and signal multiplicity of the phosphorus nuclei provide a direct window into the events occurring at the metal center.

In studies of rhodium-catalyzed hydrogenation, for instance, the hydrogenation of the precatalyst [Rh(Me-BPE)(COD)]⁺ in methanol was monitored using ³¹P NMR spectroscopy. mdpi.com The resulting spectrum revealed that the reaction was not selective, leading to a mixture of various rhodium hydride species coexisting in the solution. mdpi.com This observation is critical as it indicates that multiple distinct species could potentially be active in the catalytic cycle or represent deactivation pathways.

| Observed Species | ³¹P NMR Signal (ppm) | Comment | Source |

|---|---|---|---|

| [Rh(Me-BPE)(MeOH)x]⁺ | ~95.0 | Solvent complex formed after hydrogenation of the diene. | mdpi.com |

| Polynuclear Rhodium Hydrides | Multiple signals | Indicates complex equilibria and non-selective formation of hydride species. | mdpi.com |

Furthermore, NMR spectroscopy is invaluable for monitoring reaction kinetics and ruling out potential side reactions. In a ruthenium-catalyzed asymmetric alkylation, ³¹P NMR was used to observe the quantitative conversion of the starting materials. acs.org Importantly, these spectroscopic studies showed no evidence of the phosphine ligand dissociating from the ruthenium center, suggesting that the chiral ligand remains firmly coordinated throughout the catalytic cycle. acs.org However, the technique has its limitations. In investigations of copper hydride catalysis, initial ³¹P NMR studies of solutions containing the copper source, a phosphine ligand, and a silane (B1218182) did not permit the identification of a distinct CuH species, highlighting the complexity and potential for aggregation in some catalytic systems. acs.org

Time-Resolved Spectroscopy

To study extremely short-lived intermediates, time-resolved spectroscopic methods are required. Laser flash photolysis (LFP) has been utilized to investigate the photochemistry of ruthenium dihydride complexes relevant to catalysis. In one study, the complex cis-[Ru((R,R)-Me-BPE)₂(H)₂] was subjected to LFP. whiterose.ac.uk This technique allowed for the generation and direct observation of a transient square planar Ru(PP*)₂ intermediate. whiterose.ac.uk By monitoring the decay of this transient species in the presence of various substrates, researchers could determine the rate constants for its reactions, providing fundamental data on the reactivity of a key intermediate formed after the initial photochemical event. whiterose.ac.uk

| Reactant | Process | Observation | Source |

|---|---|---|---|

| cis-[Ru((R,R)-Me-BPE)₂(H)₂] | Laser Flash Photolysis | Generation of a transient square planar Ru(PP)₂ intermediate. | whiterose.ac.uk |

| Transient Ru(PP)₂ | Reaction with H₂ | Regeneration of the dihydride complex occurs with a high rate constant. | whiterose.ac.uk |

| Transient Ru(PP*)₂ | Reaction with Silanes/Boranes | Formation of hydrido-silyl or hydrido-boryl complexes occurs with lower rate constants than H₂ addition. | whiterose.ac.uk |

X-ray Absorption and Diffraction Techniques